molecular formula C24H29N3O5S2 B2931217 (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-10-6

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2931217
CAS No.: 897617-10-6
M. Wt: 503.63
InChI Key: IJSCAOJTFDONNV-IZHYLOQSSA-N
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Description

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzo[d]thiazole ring, a sulfonamide group, and an ester functional group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the imino group: The imino group can be introduced through condensation reactions with appropriate amines or amides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzo[d]thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-butyl-: This compound shares the sulfonamide group but lacks the benzo[d]thiazole ring and ester functional group.

    1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) analogues: These compounds possess imino groups and are used as glycosidase inhibitors, but they do not have the same structural complexity as (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-7-14-26(6-2)34(30,31)19-11-9-18(10-12-19)23(29)25-24-27(16-22(28)32-4)20-13-8-17(3)15-21(20)33-24/h8-13,15H,5-7,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCAOJTFDONNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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